An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-N-isopropylpyrimidin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-N-isopropylpyrimidin-2-amine
Introduction
4,6-dichloro-N-isopropylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. Its structural scaffold, featuring a di-chlorinated pyrimidine ring coupled with an N-isopropyl amine substituent, presents a versatile platform for the synthesis of novel bioactive molecules. The chlorine atoms at the 4 and 6 positions serve as reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The N-isopropyl group can influence the compound's lipophilicity and steric interactions with biological targets.
A thorough understanding of the physicochemical properties of 4,6-dichloro-N-isopropylpyrimidin-2-amine is paramount for its effective utilization in drug discovery pipelines. These properties govern its behavior in various experimental settings, from initial synthesis and purification to formulation and biological screening. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and expert insights into the rationale behind these methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Figure 1: 2D Chemical Structure of 4,6-dichloro-N-isopropylpyrimidin-2-amine.
The systematic IUPAC name for this compound is 4,6-dichloro-N-(propan-2-yl)pyrimidin-2-amine. Its molecular structure consists of a central pyrimidine ring with chlorine atoms at positions 4 and 6, and an isopropylamino group at position 2.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,6-dichloro-N-isopropylpyrimidin-2-amine. It is important to note that while some properties have been computationally predicted, experimental determination is crucial for obtaining definitive values.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃ | PubChem[1] |
| Molecular Weight | 206.07 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Melting Point | Not available (Experimental). Similar compound 2-amino-4,6-dichloropyrimidine has a melting point of 219-222 °C.[2] | N/A |
| Boiling Point | Not available (Experimental) | N/A |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents (Predicted). Insoluble in water.[3] | N/A |
| pKa | Not available (Experimental) | N/A |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 4,6-dichloro-N-isopropylpyrimidin-2-amine. The rationale behind the choice of each method is also discussed, providing a deeper understanding for the practicing scientist.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline 4,6-dichloro-N-isopropylpyrimidin-2-amine is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.
Figure 2: Workflow for Melting Point Determination.
Determination of Solubility
Rationale: Solubility data is critical for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and for preparing stock solutions for biological assays. Understanding the solubility profile in a range of solvents with varying polarities is essential.
Methodology: Isothermal Shake-Flask Method
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Solvent Selection: A panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is chosen.
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Sample Preparation: An excess amount of 4,6-dichloro-N-isopropylpyrimidin-2-amine is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspensions are allowed to stand undisturbed for a period to allow the undissolved solid to settle.
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Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for quantification.
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Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of 4,6-dichloro-N-isopropylpyrimidin-2-amine.
Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is the most powerful technique for elucidating the molecular structure of organic compounds in solution.
Predicted Spectral Data:
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¹H NMR:
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Pyrimidine Ring Proton: A singlet is expected for the proton at the 5-position of the pyrimidine ring, likely in the range of 6.5-7.5 ppm.
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N-H Proton: A broad singlet or doublet (due to coupling with the isopropyl CH) for the amine proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
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Isopropyl Group: A septet for the methine (CH) proton and a doublet for the two methyl (CH₃) groups are characteristic of an isopropyl group. The methine proton is expected to appear downfield compared to the methyl protons.
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¹³C NMR:
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Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring are expected in the aromatic region of the spectrum. The carbons attached to the chlorine atoms (C4 and C6) and the nitrogen atom (C2) will have distinct chemical shifts.
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Isopropyl Group Carbons: Two signals are expected for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.
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Methodology for NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Peaks:
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N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
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C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region due to the C-H stretching of the isopropyl group.
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C=N and C=C Stretch: Aromatic ring stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.
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C-Cl Stretch: Vibrations corresponding to the carbon-chlorine bonds, typically observed in the fingerprint region below 800 cm⁻¹.
Methodology for IR Analysis (Attenuated Total Reflectance - ATR):
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features.
Predicted Mass Spectrum:
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Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.07 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at m/z 205 (for ³⁵Cl₂), 207 (for ³⁵Cl³⁷Cl), and 209 (for ³⁷Cl₂).
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Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group from the isopropyl moiety, and cleavage of the C-Cl bonds.
Methodology for Mass Spectrometry Analysis (Electron Ionization - EI):
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
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Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
